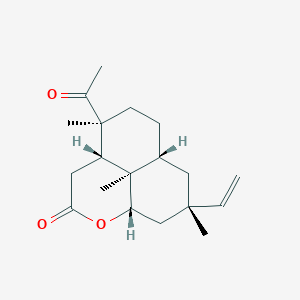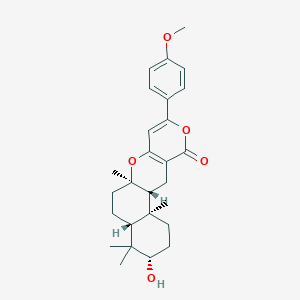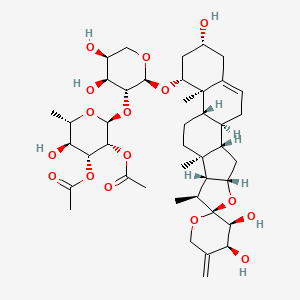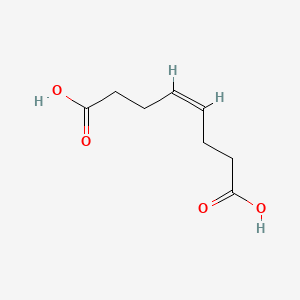
顺-4-辛二酸
概述
描述
Cis-4-Octenedioic acid is a dicarboxylic fatty acid and a monounsaturated fatty acid . It has a molecular formula of C8H12O4 .
Synthesis Analysis
A study identified cis-4-Octenedioic acid among other acids such as trans-2-hexenedioic, trans-3-hexenedioic, cis-3-octenedioic, and trans-3-octenedioic acids. The identification was done using synthetic authentic samples, dual capillary column gas-liquid chromatography, and capillary column gas-liquid chromatography-mass spectrometry .Molecular Structure Analysis
The IUPAC name for cis-4-Octenedioic acid is (Z)-oct-4-enedioic acid . The InChI is InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1- . The canonical SMILES is C(CC(=O)O)C=CCCC(=O)O and the isomeric SMILES is C(CC(=O)O)/C=C\CCC(=O)O .Physical And Chemical Properties Analysis
Cis-4-Octenedioic acid has a molecular weight of 172.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 172.07355886 g/mol and the monoisotopic mass is also 172.07355886 g/mol .科学研究应用
Metabolic Studies
Cis-4-Octenedioic acid has been identified as a significant metabolite in studies related to hypertriglyceridemia . It was found that non-diabetic and non-obese individuals with borderline-to-moderate hypertriglyceridemia exhibited lower plasma levels of cis-4-octenedioic acid compared to those with normotriglyceridemia . This suggests that cis-4-Octenedioic acid could be a potential biomarker for metabolic disorders .
2. Industrial Production of Enantiomeric Tartaric Acids Bacterial cis-epoxysuccinic acid hydrolases (CESHs) can catalyze the asymmetric hydrolysis of cis-epoxysuccinate (CES) to form an enantiomerically pure tartrate . Cis-4-Octenedioic acid, as a similar structure to CES, could potentially be used in the industrial production of enantiomeric tartaric acids .
Development of Whole-Cell Catalysts
Research has been conducted to develop highly efficient whole-cell catalysts of cis-epoxysuccinic acid hydrolase by surface display . Given the structural similarity between cis-epoxysuccinic acid and cis-4-Octenedioic acid, it’s plausible that cis-4-Octenedioic acid could also be used in the development of whole-cell catalysts .
Biochemical Research
As a small chemical compound, cis-4-Octenedioic acid is of interest in biochemical research . It could be used in studies investigating the properties and behaviors of small molecules in biological systems .
Drug Development
Given its involvement in metabolic processes, cis-4-Octenedioic acid could potentially be used in drug development, particularly for conditions related to metabolic disorders .
作用机制
Target of Action
cis-4-Octenedioic acid is a medium-chain fatty acid . It has been found slightly elevated in the urine of persons with abnormal fatty acid metabolism . .
Biochemical Pathways
cis-4-Octenedioic acid is likely involved in fatty acid metabolism pathways. Alterations in the levels of this compound have been observed in individuals with borderline-to-moderate hypertriglyceridemia , suggesting its role in lipid metabolism.
Result of Action
It has been associated with changes in the levels of certain plasma metabolites in non-diabetic and non-obese individuals with borderline-to-moderate hypertriglyceridemia . These changes provide insights into the metabolic alterations that occur in the early stages of hypertriglyceridemia.
属性
IUPAC Name |
(Z)-oct-4-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYKEXVMZXOAH-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314525 | |
| Record name | cis-4-Octenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | cis-4-Octenedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
cis-4-Octenedioic acid | |
CAS RN |
38561-68-1 | |
| Record name | cis-4-Octenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38561-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-4-Octenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38561-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-Octenedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96 - 98 °C | |
| Record name | cis-4-Octenedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic origin of cis-4-octenedioic acid in humans?
A1: Research suggests that cis-4-octenedioic acid is derived from the metabolism of linoleic acid. [] This unsaturated fatty acid undergoes a series of metabolic transformations, ultimately leading to the production of cis-4-octenedioic acid.
Q2: How does cis-4-octenedioic acid relate to hypertriglyceridemia?
A2: In a study comparing individuals with borderline-to-moderate hypertriglyceridemia (HTG) to those with normotriglyceridemia (NTG), researchers observed lower plasma levels of cis-4-octenedioic acid in the HTG group. [] This suggests a potential link between the metabolism of cis-4-octenedioic acid and triglyceride levels, although further investigation is needed to establish a causal relationship.
Q3: Can cis-4-octenedioic acid serve as a biomarker for any specific conditions?
A3: While not definitively established as a biomarker, the altered levels of cis-4-octenedioic acid observed in individuals with hypertriglyceridemia [] and hyperlipidemia [] suggest its potential use as a biomarker for these conditions. Further research is needed to validate its reliability and specificity in a clinical setting.
Q4: Has cis-4-octenedioic acid been explored for its potential impact on food quality?
A4: Yes, a recent study investigated the effects of polyphenol treatments on tilapia fillets during storage. [] The research found that polyphenol treatments resulted in significantly lower levels of cis-4-octenedioic acid compared to untreated controls. This reduction was linked to inhibited protein and lipid oxidation and degradation, suggesting a role for cis-4-octenedioic acid in the spoilage process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

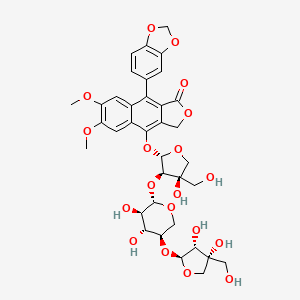
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9,24-bis(2-hydroxy-2-methylpropyl)-6,18-diisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1248303.png)
![(3S,6S,9S,12R,14S)-3-benzyl-6-ethyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,14-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B1248304.png)


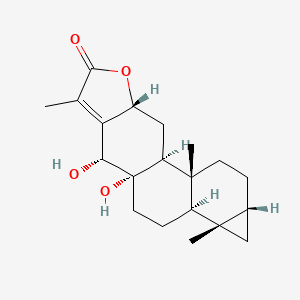

![4-O-[2-(4-methoxy-4-oxobutanoyl)oxy-3-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethoxycarbonyloxy]propyl] 1-O-methyl butanedioate](/img/structure/B1248313.png)

